molecular formula C12H14N2O3S2 B2485790 N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide CAS No. 1351654-64-2

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide

Cat. No. B2485790
CAS RN: 1351654-64-2
M. Wt: 298.38
InChI Key: VGMGWVMYMQQKBN-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MTS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and has been found to have various biological activities. MTS has been used in several studies to investigate its mechanism of action and its effects on different biological systems.

Scientific Research Applications

These applications highlight the versatility of thiazole derivatives, including N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, in various scientific contexts. Researchers continue to explore their potential for therapeutic interventions and drug development. 🌟

Mechanism of Action

Target of Action

The primary target of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is the PRMT5-MTA complex , a synthetically lethal drug target for the treatment of MTAP-deleted cancers . PRMT5 is a class II protein arginine methyltransferase that adds two symmetric methyl groups to arginine residues of its substrate proteins .

Mode of Action

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells . This selective inhibition of PRMT5 activity leads to a decrease in PRMT5-dependent symmetric dimethylarginine protein modification .

Biochemical Pathways

The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 activity by N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide disrupts these biochemical pathways, leading to downstream effects such as the inhibition of tumor growth .

Result of Action

The result of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide’s action is the inhibition of PRMT5 activity, leading to a decrease in symmetric dimethylarginine protein modification . This disruption of normal cellular processes results in the inhibition of tumor growth .

Action Environment

The action of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is influenced by the presence or absence of the MTAP gene . The compound is more effective in MTAP-deleted cells, suggesting that the genetic makeup of the cell can influence the compound’s efficacy . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability are currently unknown and may be a topic for future research.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGWVMYMQQKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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